Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-
Description
Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]- (IUPAC name) is a structurally complex aromatic amine derivative characterized by a Schiff base (imine) linkage and a propargylidene group substituted with a trimethylsilyl (TMS) moiety. Its core structure consists of a benzene ring attached to an imine nitrogen, which is further bonded to a propargylidene chain (C≡C–) with a TMS group at the terminal carbon (Figure 1). This compound combines the electron-donating properties of the aromatic amine with the steric bulk and hydrophobicity of the TMS group, making it unique among benzenamine derivatives.
Such features are critical in organic synthesis, particularly in catalysis and material science applications.
Properties
CAS No. |
81634-46-0 |
|---|---|
Molecular Formula |
C12H15NSi |
Molecular Weight |
201.34 g/mol |
IUPAC Name |
N-phenyl-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C12H15NSi/c1-14(2,3)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-10H,1-3H3 |
InChI Key |
WTNGYCSLMVTUQE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC=NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most efficient route to Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]- involves the condensation of N-phenylbenzenecarboxamide (benzanilide) with 1-(trimethylsilyl)acetylene under acidic conditions. This method, developed by Organic Syntheses, achieves yields exceeding 70% and avoids multi-step purification. The reaction proceeds via activation of the amide carbonyl, followed by nucleophilic attack by the acetylene to form the imine linkage.
Reagents and Conditions
Key reagents include:
-
N-Phenylbenzenecarboxamide (benzanilide): 1.0 equiv
-
1-(Trimethylsilyl)acetylene : 1.2 equiv
-
Trifluoromethanesulfonic acid anhydride (Tf₂O) : 1.5 equiv
-
2-Chloropyridine : 2.0 equiv (acts as a base and ligand)
The reaction is conducted in anhydrous dichloromethane at -78°C, gradually warming to room temperature over 12 hours. Quenching with saturated sodium bicarbonate and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography.
Table 1: Optimization of Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | -78°C → RT | Maximizes regioselectivity |
| Tf₂O Equivalents | 1.5 | Prevents overactivation |
| Acetylene Equivalents | 1.2 | Minimizes side reactions |
Mechanistic Insights
Activation of the Amide
Trifluoromethanesulfonic acid anhydride activates the amide carbonyl by generating a reactive triflate intermediate. This step is critical for facilitating nucleophilic attack by the acetylene. 2-Chloropyridine sequesters protons, preventing premature decomposition of the acetylene.
Formation of the Imine Linkage
The trimethylsilyl acetylene attacks the activated carbonyl, resulting in a propargyl triflate intermediate. Subsequent elimination of triflic acid yields the alkynyl imine. Density functional theory (DFT) studies suggest a concerted mechanism with a transition state energy of .
Analytical Characterization
Spectroscopic Data
Table 2: Comparative Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | 0.25 ppm | Si(CH₃)₃ |
| ¹³C NMR | 158.2 ppm | C=N |
| IR | 2160 cm⁻¹ | C≡C stretch |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aromatic compounds, while reduction can produce various amines.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Preliminary studies suggest that benzenamine derivatives exhibit antimicrobial properties. For instance, derivatives related to this compound have shown significant activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
- Anticancer Properties : Research has indicated that compounds similar to benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]- may possess cytotoxic effects against various cancer cell lines. The ability to form hydrogen bonds due to the amine group enhances its interaction with biological targets .
- Acetylcholinesterase Inhibition : Some studies have explored the use of similar compounds as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s disease. The structural features of benzenamine derivatives may contribute to their efficacy in this role .
Material Science Applications
Benzenamine derivatives have also been investigated for their potential in materials science. Their unique reactivity patterns allow for the development of novel materials with specific properties, such as enhanced stability or unique electronic characteristics.
Case Study 1: Antimicrobial Activity
A series of derivatives based on benzenamine were synthesized and evaluated for their antimicrobial activity against P. gingivalis and E. coli. These compounds exhibited promising results with minimal cytotoxicity, supporting their potential application in treating periodontal diseases .
Case Study 2: Acetylcholinesterase Inhibition
Research into compounds related to benzenamine has demonstrated significant inhibitory activity against acetylcholinesterase. One derivative showed an IC50 value of 2.7 µM, indicating strong potential for therapeutic use in Alzheimer’s disease .
Mechanism of Action
The mechanism by which Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, leading to changes in biochemical pathways. These interactions are often studied using techniques such as molecular docking and spectroscopy.
Comparison with Similar Compounds
Comparison with Similar Benzenamine Derivatives
Structural and Functional Group Comparisons
Target Compound :
- Structure : Ph–N=C–C≡C–Si(CH₃)₃
- Functional Groups : Aromatic amine (electron-donating), imine (Schiff base), propargylidene (alkyne), and trimethylsilyl (hydrophobic, steric bulk).
- Molecular Weight : Estimated ~275–300 g/mol (based on formula C₁₂H₁₆NSi).
Comparative Compounds :
N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine ():
- Structure : Benzenamine with a triazole ring and chlorobenzyl substituent.
- Key Features : Click chemistry-derived triazole (electron-deficient), halogenated aromatic group.
- Molecular Weight : ~340–360 g/mol (C₁₆H₁₅ClN₄).
- Comparison : The triazole group introduces polarity and hydrogen-bonding capability, contrasting with the hydrophobic TMS in the target compound.
N-[3-(Phenylamino)-2-propenylidene]benzenamine Hydrochloride (): Structure: Imine-linked propenylidene with a phenylamino group. Key Features: Protonated imine (enhanced water solubility), conjugated double bond system. Molecular Weight: ~290–310 g/mol (C₁₅H₁₅N₂·HCl). Comparison: The absence of a silyl group reduces steric hindrance, while the hydrochloride salt increases ionic character.
N-{(1H-Benzo[d]Imidazol-1-yl)(Phenyl)Methylene} Benzenamine ():
- Structure : Benzenamine with benzimidazole and phenyl substituents.
- Key Features : Heterocyclic benzimidazole (basic, planar), extended conjugation.
- Molecular Weight : ~320–340 g/mol (C₂₀H₁₆N₃).
- Comparison : The benzimidazole moiety enhances antifungal activity , whereas the TMS group in the target compound may prioritize stability over bioactivity.
Physicochemical Properties
The TMS group in the target compound likely improves thermal stability compared to non-silylated analogues .
Biological Activity
Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene] is a compound of interest due to its potential biological activities. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Synthesis
The compound is characterized by its unique trimethylsilyl group attached to a propynylidene moiety. The synthesis of related compounds has been documented, showcasing various methods that yield high purity and yield percentages. For instance, reactions involving dibenzyl diselenides and sodium borohydride in THF/water mixtures have resulted in significant yields of desired products, indicating robust synthetic pathways for derivatives of benzenamine .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to benzenamine derivatives. For example, a series of cinnamamides were tested against gram-positive bacteria and mycobacteria, demonstrating notable efficacy. Specifically, certain derivatives exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against S. aureus | Activity Against MRSA | MIC (µg/mL) |
|---|---|---|---|
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Yes | Yes | < 0.5 |
| (2E)-N-[3-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | Yes | Yes | < 0.5 |
These findings suggest that modifications in the chemical structure can enhance antibacterial properties.
Cytotoxicity Studies
In addition to antimicrobial activity, the cytotoxic profiles of these compounds were assessed on various cancer cell lines. The results indicated that several derivatives showed promising anticancer activity with minimal cytotoxicity towards primary mammalian cells .
Table 2: Cytotoxicity Profiles of Selected Compounds
| Compound | IC50 (µg/mL) in HeLa Cells | IC50 (µg/mL) in A549 Cells |
|---|---|---|
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | 226 | 242.52 |
| (2E)-N-[3-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | 200 | 230 |
These results underscore the potential of benzenamine derivatives as viable candidates for further development in cancer therapeutics.
Case Studies
A notable case study investigated the interaction of specific derivatives with bacterial proteins involved in resistance mechanisms. In silico studies revealed that certain compounds could effectively bind to the accessory gene regulator protein A (AgrA) of Staphylococcus aureus, suggesting a mechanism for their antibacterial action .
Q & A
Basic: What are the recommended synthetic routes for preparing Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-?
Methodological Answer:
The compound can be synthesized via microwave (MW)-assisted solvent-free reactions starting from 3-triorganosilyl-prop-2-yn-1-ols and primary amines. For example, reacting propargyl alcohol derivatives with aniline under MW irradiation yields the target compound as a dark-red oil. Key characterization techniques include FT-IR (to confirm C≡C and C=N bonds) and NMR spectroscopy (¹H and ¹³C for structural elucidation) .
Advanced: How does the trimethylsilyl group influence the reactivity of this compound in catalytic carbocyclization reactions?
Methodological Answer:
The trimethylsilyl (TMS) group acts as a steric and electronic modulator in Ti–Mg-catalyzed carbocyclization reactions. For instance, when reacting N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine derivatives with Et₂Zn, the TMS group enhances regioselectivity by stabilizing transition states through σ-π interactions. Solvent choice (e.g., CH₂Cl₂ vs. toluene) further tunes stereoselectivity, as demonstrated in bis-methylenepyrrolidine synthesis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies key functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, C=N stretch at ~1600 cm⁻¹).
- ¹H NMR : Reveals proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, TMS protons at δ 0.1–0.3 ppm).
- ¹³C NMR : Confirms sp-hybridized carbons (C≡C at ~95–110 ppm, C=N at ~150–160 ppm) .
Advanced: What strategies resolve contradictions in regioselectivity observed in cyclization reactions involving this compound?
Methodological Answer:
Contradictions arise from solvent polarity and catalyst loading. For example, CH₂Cl₂ promotes endo-selectivity due to its high polarity stabilizing zwitterionic intermediates, while toluene favors exo-products via steric control. Systematic screening of Ti(O-iPr)₄ (15 mol%) and EtMgBr (20 mol%) ratios can reconcile discrepancies. Computational modeling (DFT) further validates transition-state geometries .
Basic: What are the key physicochemical properties of this compound?
Answer:
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | C₁₂H₁₆NSi | |
| Molecular weight | 205.35 g/mol | |
| Physical state | Dark-red oil | |
| Key spectral data | ¹H NMR (CDCl₃): δ 0.15 (s, 9H, TMS) |
Advanced: How can this compound be functionalized for applications in heterocyclic chemistry?
Methodological Answer:
The propynylidene moiety undergoes 1,3-dipolar cycloaddition with azides to form triazole derivatives. Alternatively, Pd-catalyzed cross-coupling (e.g., Sonogashira) introduces aryl/alkynyl groups at the terminal alkyne. For example, coupling with iodobenzene yields extended π-conjugated systems, useful in optoelectronic materials .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to volatile TMS groups.
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
Advanced: What mechanistic insights explain the compound’s stability under microwave irradiation?
Methodological Answer:
Microwave irradiation accelerates reaction kinetics via dielectric heating , which selectively activates polar intermediates (e.g., imine-enamine tautomers) without degrading the TMS group. The absence of solvent reduces side reactions (e.g., hydrolysis), preserving the compound’s integrity. Kinetic studies show a 10-fold rate increase compared to conventional heating .
Basic: How is the purity of this compound assessed after synthesis?
Methodological Answer:
- TLC : Monitor reaction progress using silica plates (hexane:EtOAc = 4:1).
- HPLC : Quantify purity with a C18 column (MeCN:H₂O = 70:30, λ = 254 nm).
- Elemental analysis : Confirm C, H, N, and Si content within ±0.4% of theoretical values .
Advanced: Can computational methods predict the compound’s behavior in multi-step syntheses?
Methodological Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as cyclization barriers and frontier molecular orbitals (HOMO/LUMO). For instance, the LUMO of the TMS-propagated alkyne (-3.2 eV) predicts nucleophilic attack sites, guiding catalyst selection (e.g., Lewis acids like Ti⁴⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
